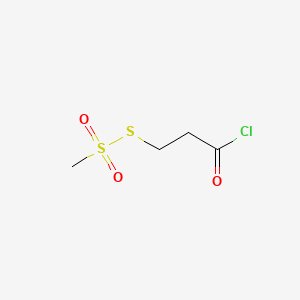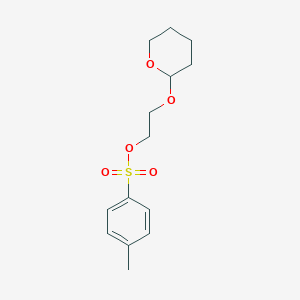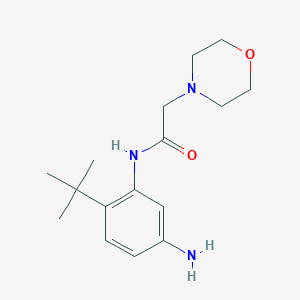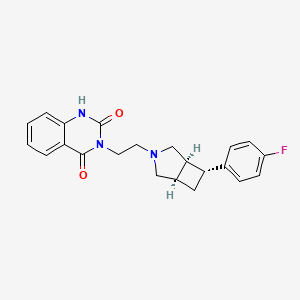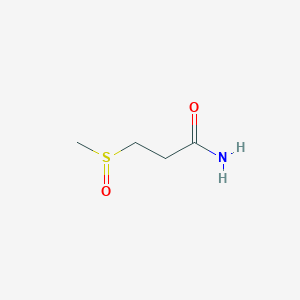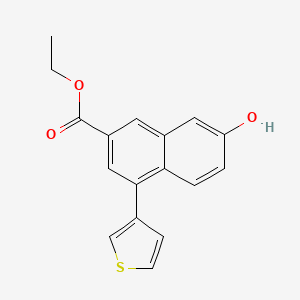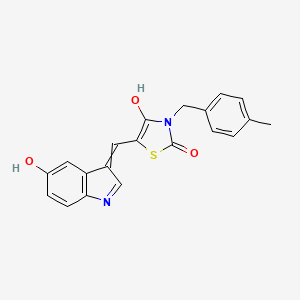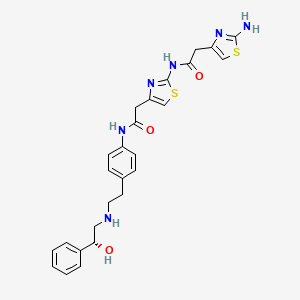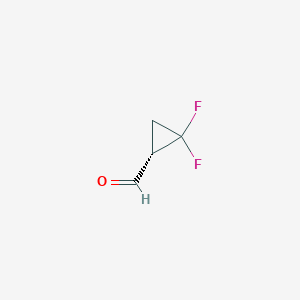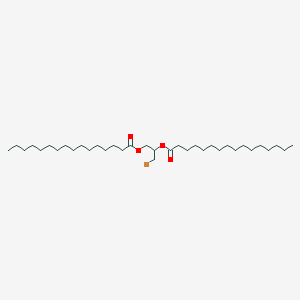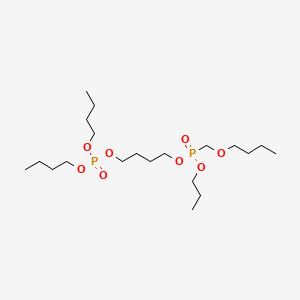
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione is a complex organic compound that features an indole moiety, a thiazolidine ring, and a benzyl group with a hydroxymethyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzyl Group: The benzyl group with a hydroxymethyl substituent can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, diabetes, or infectious diseases.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole and thiazolidine moieties could interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
5-((1H-Indol-3-yl)methyl)-3-(4-methylbenzyl)thiazolidine-2,4-dione: Similar structure but with a methyl group instead of a hydroxymethyl group.
5-((1H-Indol-3-yl)methyl)-3-(4-chlorobenzyl)thiazolidine-2,4-dione: Similar structure but with a chlorine substituent.
Uniqueness
The presence of the hydroxymethyl group in 5-((1H-Indol-3-yl)methyl)-3-(4-(hydroxymethyl)benzyl)thiazolidine-2,4-dione may confer unique properties, such as increased solubility or the ability to form hydrogen bonds, which could enhance its biological activity or selectivity.
属性
分子式 |
C20H18N2O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-[[4-(hydroxymethyl)phenyl]methyl]-5-(1H-indol-3-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N2O3S/c23-12-14-7-5-13(6-8-14)11-22-19(24)18(26-20(22)25)9-15-10-21-17-4-2-1-3-16(15)17/h1-8,10,18,21,23H,9,11-12H2 |
InChI 键 |
PGLGWIMRTXUWSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
